9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
This tricyclic xanthine derivative features a pyrimido[2,1-f]purine core fused with a tetrahydropyrimidine ring. Key structural attributes include:
- Substituents: A 2-methoxyphenyl group at position 9, methyl groups at positions 1, 3, and 6.
- The trimethyl configuration may confer metabolic stability by reducing oxidative demethylation susceptibility .
Eigenschaften
IUPAC Name |
9-(2-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-11-9-22(12-7-5-6-8-13(12)26-4)17-19-15-14(23(17)10-11)16(24)21(3)18(25)20(15)2/h5-8,11H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWWOBDMOFBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and oxidation reactions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product. Additionally, process optimization and scale-up studies are conducted to enhance the efficiency and cost-effectiveness of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups .
Wissenschaftliche Forschungsanwendungen
9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The compound’s ability to modulate signaling pathways and induce apoptosis makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected Analogs
*Estimated based on structural similarity.
Key Observations :
Inferences for the Target Compound :
- Neuroprotective Potential: Structural similarity to MAO-B inhibitors and anti-inflammatory agents implies multitarget applicability.
- 5-HT Receptor Interactions : Fluorinated arylpiperazinyl derivatives (e.g., 3i ) show serotonin receptor activity, but the target compound’s trimethyl configuration may reduce piperazine-like binding.
Biologische Aktivität
The compound 9-(2-methoxyphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Purine derivatives are known for their roles in various biological processes and have been explored for their therapeutic applications, particularly in cancer treatment and antiviral activities.
Chemical Structure
The chemical structure of the compound is characterized by its unique pyrimidine and purine moieties. The presence of the 2-methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that purine derivatives exhibit promising anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that similar purine derivatives possess cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value ranging from 0.01 to 10 µM against leukemia cell lines and solid tumors .
- Mechanism of Action : The compound may induce apoptosis and cause cell cycle arrest. A study indicated that certain purine derivatives could selectively induce apoptosis in cancer cells while sparing non-cancerous cells .
Antiviral Activity
Purine derivatives have also been evaluated for their antiviral properties:
- Inhibition of Viral Replication : Some compounds have shown effectiveness against Hepatitis C virus (HCV), with EC90 values indicating significant antiviral activity at concentrations as low as 0.1 to 1 µM . This suggests that the compound could potentially serve as a lead for developing antiviral therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of purine derivatives. Key findings include:
- Substituent Effects : The presence of specific substituents on the purine ring can enhance cytotoxicity. For instance, arylpiperazinyl systems at position 6 of the purine ring have been associated with increased activity .
- Steric and Electronic Properties : Studies utilizing 3D-QSAR models indicate that steric properties contribute more significantly to cytotoxicity than electronic properties . This emphasizes the importance of molecular geometry in drug design.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Trisubstituted Purines : A series of 2,6,9-trisubstituted purines were synthesized and evaluated for anticancer activity. One compound exhibited superior potency compared to cisplatin across multiple cancer cell lines .
- Antiviral Screening : A collaborative study focused on the antiviral effects of modified purines against HCV revealed promising results, leading to further development in this area .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC90 Values | Target Cell Lines |
|---|---|---|---|
| Compound A | Cytotoxicity | 0.01 - 10 µM | Leukemia |
| Compound B | Antiviral | 0.1 - 1 µM | Hepatitis C Virus |
| Compound C | Cytotoxicity | 0.6 - 3 µM | Solid Tumors |
| Compound D | Apoptosis Induction | Not specified | Various Cancer Lines |
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with alkylation to introduce substituents (e.g., chlorophenyl or methoxyphenyl groups) followed by cyclization to form the purine-pyrimidine core. Key steps include:
- Friedel-Crafts alkylation for intermediate preparation (e.g., 3-chlorophenylmethyl) .
- Cyclization under reflux with solvents like ethanol or isobutanol, optimized for temperature (80–120°C) and catalyst selection (e.g., Pd(Ph₃P)₄ for coupling reactions) .
- Methylation using iodomethane or dimethyl sulfate to finalize substituents .
Optimization focuses on yield (up to 93% in some protocols) and purity via solvent choice (e.g., n-butanol for crystallization) and reaction time adjustments (10–20 hours) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy groups at δ 3.3–3.5 ppm) and verify regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 413.478 g/mol) and isotopic distribution .
- IR Spectroscopy : Detects functional groups (e.g., C=O stretches at 1701 cm⁻¹) .
- UPLC/MS : Validates purity (>95%) and retention time (tR = 4.43–6.73 min) .
Q. How is purity assessed and maintained during synthesis?
Q. What functional groups dominate its reactivity, and how do they influence downstream modifications?
- Methoxy groups : Electron-donating effects enhance electrophilic substitution at the phenyl ring .
- Purine-dione core : Susceptible to oxidation (e.g., H₂O₂) or reduction (NaBH₄), enabling derivatization .
- Alkyl chains : Facilitate lipophilicity adjustments via substitution (e.g., propyl → butyl for SAR studies) .
Advanced Questions
Q. How can stereochemical challenges in synthesis be addressed, particularly for chiral centers?
Q. What mechanistic insights explain its biological activity (e.g., kinase inhibition)?
- Enzyme assays : Kinase inhibition (IC₅₀ values) measured via ATP competition assays .
- Molecular docking : Predicts binding to adenosine receptors (A₂A/A₃) or MAO-B using AutoDock Vina .
- SAR studies : Modifying the 2-methoxyphenyl group enhances selectivity; e.g., fluorobenzyl derivatives show improved IC₅₀ .
Q. How are structure-activity relationships (SAR) systematically explored for this scaffold?
- Parallel synthesis : Generate derivatives with varied substituents (e.g., halogenated benzyl groups) .
- In vitro screening : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.5–2.0 μM) .
- LogP optimization : Adjust alkyl chain length (C3–C5) to balance membrane permeability and solubility .
Q. How should conflicting data in biological assays (e.g., cytotoxicity vs. efficacy) be resolved?
Q. What strategies validate its pharmacokinetic profile in preclinical models?
Q. How is computational modeling integrated to predict off-target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
